a comprehensive list of SEO-driven, long-tail keywords related to “Pyridostatin Trihydrochloride”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Pyridostatin Trihydrochloride”, with the primary audience being scientific researchers.
A Comprehensive Overview of a Potent Tool in Cancer Biology and Drug Discovery
Pyridostatin Trihydrochloride has emerged as a significant small molecule in chemical biology and cancer research, primarily due to its role as a potent and selective stabilizer of G-quadruplex (G4) DNA and RNA structures.[1][2] These non-canonical secondary structures, formed in guanine-rich nucleic acid sequences, are implicated in a variety of crucial cellular processes, including telomere maintenance, gene regulation, and DNA replication.[3][4] By binding to and stabilizing G4s, Pyridostatin induces a cascade of cellular events, including DNA damage and cell cycle arrest, making it a valuable tool for studying G4 biology and a promising candidate for anticancer therapeutic strategies.[5][6] This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in Pyridostatin Trihydrochloride.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
For researchers seeking specific information on Pyridostatin Trihydrochloride, a targeted approach to search queries is essential. The following long-tail keywords are designed to yield precise and relevant results within the scientific literature and online databases:
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Pyridostatin Trihydrochloride mechanism of action in BRCA1/2 deficient tumors
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experimental protocols for Pyridostatin treatment in cancer cell lines
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Pyridostatin Trihydrochloride effect on SRC proto-oncogene expression
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G-quadruplex stabilization assays using Pyridostatin Trihydrochloride
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Pyridostatin-induced DNA damage response and cell cycle arrest
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in vitro cytotoxicity of Pyridostatin analogues in human cancer cells
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Chromatin Immunoprecipitation sequencing (ChIP-Seq) for Pyridostatin targets
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Pyridostatin Trihydrochloride impact on telomere dysfunction and senescence
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synthesis and chemical properties of Pyridostatin and its derivatives
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Pyridostatin as a chemical probe for G-quadruplex biology
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off-target effects of Pyridostatin Trihydrochloride in cellular models
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therapeutic applications of G-quadruplex ligands in oncology
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Pyridostatin Trihydrochloride modulation of the p53 signaling pathway
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synergistic effects of Pyridostatin with DNA-PKcs inhibitors
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Pyridostatin-mediated activation of cGAS/STING pathway in cancer
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of Pyridostatin Trihydrochloride, compiled from various studies.
Table 1: Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Condition | Reference |
| Kd (G-quadruplex) | 490 nM | In vitro | [1] |
| IC50 (MRC5) | 5.38 µM | Human fetal lung fibroblast | [1] |
| IC50 (HT1080) | 0.2 - 0.5 µM (for analogue 9) | Human fibrosarcoma | [7] |
| IC50 (HeLa) | Varies by analogue | Human cervical cancer | [7] |
| IC50 (U2OS) | Varies by analogue | Human osteosarcoma | [7] |
Table 2: Cellular and Molecular Effects
| Effect | Concentration | Time | Cell Line/System | Key Findings | Reference |
| Cell Cycle Arrest (G2 phase) | 10 µM | 48 hours | Over 60 cancer cell lines | Predominant accumulation in the G2 phase. | [1] |
| Downregulation of SRC protein | Not specified | 24 hours | MRC5-SV40 cells | ~60% reduction in SRC protein levels. | [6] |
| Downregulation of BRCA1 protein | 1-5 µM | Overnight | Cultured primary neurons | Transcriptional downregulation of BRCA1. | [1] |
| Induction of DNA DSBs | 1 µM | Overnight | Cultured primary neurons | Formation of DNA double-strand breaks. | [8] |
| Downregulation of SUB1 | Not specified | Not specified | HeLa cells | 4.76-fold downregulation. | [9] |
Key Signaling Pathways and Experimental Workflows
Pyridostatin Trihydrochloride's mechanism of action involves the perturbation of several critical cellular signaling pathways, primarily stemming from its ability to induce DNA damage through the stabilization of G-quadruplex structures.
Pyridostatin-Induced DNA Damage Response
Upon stabilization of G-quadruplexes by Pyridostatin, cellular processes such as DNA replication and transcription are stalled, leading to the formation of DNA double-strand breaks (DSBs).[10] This damage activates the DNA Damage Response (DDR) pathway. A key marker of DSBs is the phosphorylation of the histone variant H2AX to form γH2AX.[6] This event initiates a signaling cascade involving the recruitment of DNA repair proteins. In BRCA1/2-deficient cancer cells, which are already compromised in their ability to repair DSBs through homologous recombination, the damage inflicted by Pyridostatin is particularly cytotoxic.[11][12] This synthetic lethal interaction makes Pyridostatin a promising therapeutic agent for such cancers.[13]
Caption: Pyridostatin-induced DNA damage response pathway.
Regulation of SRC Proto-Oncogene
Pyridostatin has been shown to target gene bodies that contain clusters of sequences with a high potential for G-quadruplex formation.[6] One of the key targets identified is the proto-oncogene SRC. By stabilizing G-quadruplexes within the SRC gene, Pyridostatin leads to a significant reduction in both SRC mRNA and protein levels.[6][14] Since SRC is a non-receptor tyrosine kinase involved in cell motility and invasion, its downregulation by Pyridostatin can inhibit cancer cell migration.[6]
Caption: Regulation of SRC proto-oncogene by Pyridostatin.
Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
To identify the genomic targets of Pyridostatin-induced DNA damage, Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique. This workflow allows for the genome-wide mapping of protein-DNA interactions, in this case, the localization of the DNA damage marker γH2AX.
Caption: ChIP-Seq workflow for identifying Pyridostatin targets.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments involving Pyridostatin Trihydrochloride, based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT or similar)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Pyridostatin Trihydrochloride in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pyridostatin. Include a vehicle control (e.g., DMSO or water).
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Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for γH2AX Foci
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Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of Pyridostatin Trihydrochloride for the specified duration.
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Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Wash the coverslips three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Western Blotting for Protein Expression
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Cell Lysis: After treatment with Pyridostatin Trihydrochloride, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SRC, anti-BRCA1, or anti-actin as a loading control) overnight at 4°C.
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Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
This technical guide provides a solid foundation for researchers interested in utilizing Pyridostatin Trihydrochloride as a tool to investigate the roles of G-quadruplexes in cellular processes and as a potential therapeutic agent. The provided keywords, data summaries, pathway diagrams, and experimental protocols are intended to facilitate further research and drug discovery efforts in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Pyridostatin hydrochloride (EVT-2917796) [evitachem.com]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medkoo.com [medkoo.com]
- 11. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
